molecular formula C16H15BrN2O2 B5908167 N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide

N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide

Cat. No.: B5908167
M. Wt: 347.21 g/mol
InChI Key: QMDDHMSUGQPHSU-VCHYOVAHSA-N
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Description

N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzyloxy group, a bromophenyl group, and an acetohydrazide moiety, making it a versatile molecule for chemical reactions and studies.

Properties

IUPAC Name

N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-12(20)19-18-10-14-9-15(17)7-8-16(14)21-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)/b18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDDHMSUGQPHSU-VCHYOVAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN=CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/N=C/C1=C(C=CC(=C1)Br)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide typically involves the condensation of 2-(benzyloxy)-5-bromobenzaldehyde with acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[3-(benzyloxy)phenyl]methylidene}acetohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide
  • N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}acetohydrazide

Uniqueness

N’-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

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